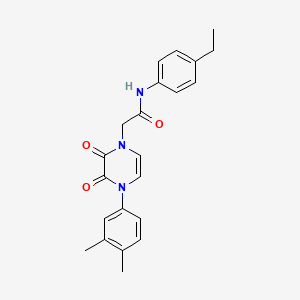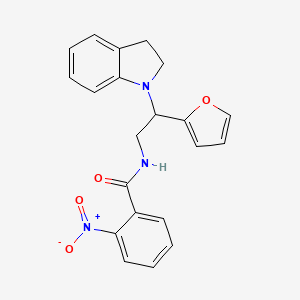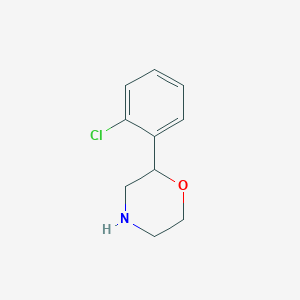
1-(2-(2-fluorophenoxy)acetyl)-N-(quinolin-5-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-fluorophenoxy)acetyl)-N-(quinolin-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H18FN3O3 and its molecular weight is 379.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dual c-Met/VEGFR2 Receptor Tyrosine Kinase Inhibitors
One significant area of research involves the design and synthesis of compounds targeting c-Met and VEGFR2 tyrosine kinases, which are critical for cancer treatment. A series of compounds, including N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, have been designed and demonstrated potent inhibition against these enzymes with low nanomolar IC(50) values in vitro. These compounds have favorable pharmacokinetic profiles and high efficacy in vivo in human tumor xenograft models in mice, highlighting their potential as therapeutic agents for cancer treatment (Mannion et al., 2009).
Chemosensors for Metal Ion Detection
Another application focuses on the development of chemosensors for metal ion detection. A chemosensor based on a quinoline moiety has been synthesized for the detection of Zn2+ ions in aqueous solution and living cells. This sensor exhibits remarkable fluorescence enhancement upon binding with Zn2+, with a detection limit far lower than the World Health Organization guideline for Zn2+ in drinking water. The ability of this sensor to detect and quantify Zn2+ in biological and aqueous samples demonstrates its potential as a practical system for monitoring these ions (Park et al., 2015).
Antibacterial Agents
Research into quinoline derivatives also extends to the synthesis of antibacterial agents. For instance, novel 7-azetidinylquinolones have been synthesized and evaluated for their antibacterial properties. These compounds exhibit potent activity against various bacterial strains, including gram-positive and gram-negative bacteria. The study of their structure-activity relationships reveals the importance of stereochemistry in enhancing antibacterial efficacy (Frigola et al., 1995).
Kinase Inhibitors for Therapeutic Applications
Further investigations have led to the discovery of novel 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors, developed through optimization of a high-throughput screening hit, have shown potent inhibition of ATM kinase activity with favorable ADME (absorption, distribution, metabolism, and excretion) properties suitable for oral administration. Their efficacy in combination with DNA damage-inducing agents in disease-relevant models underscores their potential as therapeutic tools for cancer treatment (Degorce et al., 2016).
特性
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-quinolin-5-ylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c22-16-6-1-2-9-19(16)28-13-20(26)25-11-14(12-25)21(27)24-18-8-3-7-17-15(18)5-4-10-23-17/h1-10,14H,11-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWCWJCBTKEBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-Methylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2783539.png)


![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2783543.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide](/img/structure/B2783546.png)

![methyl 6-acetyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2783550.png)
![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2783551.png)




![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2783560.png)

